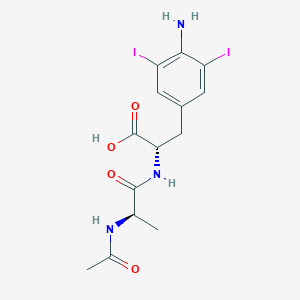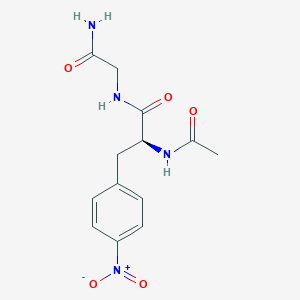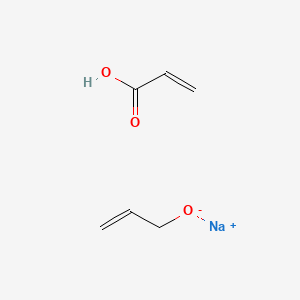
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine is a synthetic compound that belongs to the class of N-acylated aromatic amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of D-alanine, and a phenylalanine moiety substituted with amino and diiodo groups. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine typically involves the acylation of D-alanine with an acetyl group, followed by the coupling of the resulting N-acetyl-D-alanine with 4-amino-3,5-diiodo-L-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the stepwise coupling of amino acids under controlled conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The amino and diiodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, deiodinated compounds, and substituted phenylalanine derivatives .
Scientific Research Applications
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It serves as a model compound for studying the interactions of N-acylated amino acids with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of thyroid disorders due to its structural similarity to thyroid hormones.
Industry: It is used in the development of diagnostic assays and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to thyroid hormone receptors, modulating their activity and influencing metabolic processes. Additionally, it can interact with enzymes involved in the synthesis and degradation of thyroid hormones, thereby affecting their levels in the body .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: Similar in structure but lacks the amino and diiodo substitutions.
3,5-Diiodo-L-tyrosine: Contains diiodo substitutions but lacks the acetyl and D-alanyl groups.
N-Acetyl-L-tyrosine: Similar in structure but lacks the diiodo and amino substitutions
Uniqueness
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine is unique due to its combination of acetyl, D-alanyl, amino, and diiodo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61487-57-8 |
|---|---|
Molecular Formula |
C14H17I2N3O4 |
Molecular Weight |
545.11 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-3-(4-amino-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C14H17I2N3O4/c1-6(18-7(2)20)13(21)19-11(14(22)23)5-8-3-9(15)12(17)10(16)4-8/h3-4,6,11H,5,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t6-,11+/m1/s1 |
InChI Key |
UKJCVFSLWQWTBG-KBUNVGBDSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)N)I)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CC1=CC(=C(C(=C1)I)N)I)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)


![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)

![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)


![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)

